Cas no 1880840-46-9 (1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane)
![1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane structure](https://ja.kuujia.com/scimg/cas/1880840-46-9x500.png)
1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane 化学的及び物理的性質
名前と識別子
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- 1880840-46-9
- 1-(chloromethyl)-1-[(pentan-3-yloxy)methyl]cyclopropane
- EN300-675925
- 1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane
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- インチ: 1S/C10H19ClO/c1-3-9(4-2)12-8-10(7-11)5-6-10/h9H,3-8H2,1-2H3
- InChIKey: QCBSRRAVIBPDSW-UHFFFAOYSA-N
- ほほえんだ: C1(CCl)(COC(CC)CC)CC1
計算された属性
- せいみつぶんしりょう: 190.1124429g/mol
- どういたいしつりょう: 190.1124429g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 0.980±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 225.3±13.0 °C(Predicted)
1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-675925-0.05g |
1-(chloromethyl)-1-[(pentan-3-yloxy)methyl]cyclopropane |
1880840-46-9 | 0.05g |
$1308.0 | 2023-03-11 | ||
Enamine | EN300-675925-0.1g |
1-(chloromethyl)-1-[(pentan-3-yloxy)methyl]cyclopropane |
1880840-46-9 | 0.1g |
$1371.0 | 2023-03-11 | ||
Enamine | EN300-675925-10.0g |
1-(chloromethyl)-1-[(pentan-3-yloxy)methyl]cyclopropane |
1880840-46-9 | 10.0g |
$6697.0 | 2023-03-11 | ||
Enamine | EN300-675925-0.25g |
1-(chloromethyl)-1-[(pentan-3-yloxy)methyl]cyclopropane |
1880840-46-9 | 0.25g |
$1432.0 | 2023-03-11 | ||
Enamine | EN300-675925-1.0g |
1-(chloromethyl)-1-[(pentan-3-yloxy)methyl]cyclopropane |
1880840-46-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-675925-5.0g |
1-(chloromethyl)-1-[(pentan-3-yloxy)methyl]cyclopropane |
1880840-46-9 | 5.0g |
$4517.0 | 2023-03-11 | ||
Enamine | EN300-675925-2.5g |
1-(chloromethyl)-1-[(pentan-3-yloxy)methyl]cyclopropane |
1880840-46-9 | 2.5g |
$3051.0 | 2023-03-11 | ||
Enamine | EN300-675925-0.5g |
1-(chloromethyl)-1-[(pentan-3-yloxy)methyl]cyclopropane |
1880840-46-9 | 0.5g |
$1495.0 | 2023-03-11 |
1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropaneに関する追加情報
Professional Introduction to Compound with CAS No. 1880840-46-9 and Product Name: 1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane
The compound with the CAS number 1880840-46-9 and the product name 1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique cyclopropane ring structure and functional groups, has garnered considerable attention due to its potential applications in medicinal chemistry and synthetic biology. The cyclopropane moiety, known for its high reactivity and strained bond angles, makes this compound a valuable intermediate in the synthesis of more complex molecules.
In recent years, the study of cyclopropane derivatives has seen remarkable progress, particularly in their role as bioactive scaffolds. The presence of both a chloromethyl group and an (1-ethylpropoxy)methyl substituent in this compound suggests a versatile reactivity that could be exploited for various synthetic pathways. These functional groups not only enhance the compound's utility as a building block but also open avenues for exploring novel pharmacophores.
One of the most compelling aspects of this compound is its potential in drug discovery. The cyclopropane ring is known to disrupt hydrogen bonding patterns, which can lead to unique interactions with biological targets. This property has been leveraged in the development of antimicrobial agents, anti-inflammatory drugs, and even antiviral compounds. The 1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane structure, with its dual functionalization, could serve as a precursor for designing molecules that interact selectively with specific enzymes or receptors.
Recent studies have highlighted the importance of cyclopropane derivatives in modulating enzyme activity. For instance, research has shown that certain cyclopropanated peptides can inhibit proteases by mimicking natural substrates or by inducing conformational changes in the enzyme active site. The (1-ethylpropoxy)methyl group in this compound may facilitate such interactions by providing a flexible anchor that can adapt to different binding environments. This adaptability is crucial for designing drugs that can effectively target a wide range of biological pathways.
The synthesis of this compound also presents an interesting challenge due to the strain energy associated with the cyclopropane ring. However, modern synthetic methodologies have made significant strides in stabilizing and functionalizing these strained systems. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have enabled the introduction of various substituents while maintaining the integrity of the cyclopropane core. This has opened up new possibilities for creating diverse libraries of bioactive compounds.
In addition to its pharmaceutical applications, this compound has potential uses in materials science and polymer chemistry. The cyclopropane ring can be incorporated into polymers to enhance their mechanical properties or to introduce specific functionalities for targeted drug delivery systems. For example, polymers containing cyclopropane units could be designed to release therapeutic agents in response to enzymatic cleavage or environmental stimuli.
The chloromethyl group in the compound's structure is particularly noteworthy for its reactivity towards nucleophiles. This property allows for further derivatization through reactions such as nucleophilic substitution or addition reactions, enabling the creation of more complex molecular architectures. Such transformations are essential for tailoring the compound's properties to meet specific research or industrial needs.
As research continues to uncover new applications for cyclopropane derivatives, compounds like 1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane are likely to play a pivotal role in advancing both academic and industrial projects. Their unique structural features offer a rich ground for innovation, making them indispensable tools in the chemist's arsenal.
The integration of computational chemistry and machine learning techniques has further accelerated the discovery process for such compounds. By leveraging predictive models, researchers can rapidly screen large libraries of cyclopropane derivatives for potential bioactivity or optimal synthetic pathways. This interdisciplinary approach not only saves time but also enhances the efficiency of drug discovery programs.
In conclusion, 1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane represents a fascinating example of how structural complexity can be harnessed for therapeutic and material science applications. Its dual functionality and strained ring system make it a versatile intermediate with broad utility across multiple domains. As our understanding of organic chemistry continues to evolve, compounds like this are poised to drive innovation and shape the future of chemical research.
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